molecular formula C21H26N2O5S B501632 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine CAS No. 682346-74-3

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B501632
CAS No.: 682346-74-3
M. Wt: 418.5g/mol
InChI Key: SIZRLIJUWFFBAU-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine is a complex organic compound that features a combination of benzodioxole and piperazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.

    Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized via the reaction of ethylenediamine with diethylene glycol.

    Final Coupling: The final step involves coupling the benzodioxole moiety with the sulfonylated piperazine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and piperazine rings.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the sulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine is unique due to its combination of benzodioxole and piperazine structures, which are not commonly found together in a single molecule. This unique structure provides it with distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-15-10-16(2)21(12-19(15)26-3)29(24,25)23-8-6-22(7-9-23)13-17-4-5-18-20(11-17)28-14-27-18/h4-5,10-12H,6-9,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZRLIJUWFFBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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